molecular formula C16H14BrN5O4S B1354059 PIK-75 CAS No. 945619-31-8

PIK-75

货号: B1354059
CAS 编号: 945619-31-8
分子量: 452.3 g/mol
InChI 键: QTHCAAFKVUWAFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PIK-75 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromoimidazo[1,2-a]pyridine moiety, a nitrobenzenesulfonamide group, and a methylideneamino linkage. Its molecular formula is C16H14BrN5O4S, and it has a molecular weight of 488.75 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PIK-75 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

化学反应分析

Types of Reactions

PIK-75 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Cancer Research

1.1 Mechanism of Action

PIK-75 has been extensively studied for its anti-cancer properties, particularly its ability to inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. By targeting this pathway, this compound induces apoptosis in cancer cells and enhances the efficacy of other chemotherapeutic agents.

1.2 Case Studies

  • Pancreatic Cancer : A study demonstrated that this compound, when combined with gemcitabine, significantly reduced tumor growth in a preclinical mouse model of pancreatic cancer. The compound was shown to down-regulate the NRF2 protein, which is often overactive in cancer cells, thereby enhancing the sensitivity of these cells to gemcitabine treatment .
  • T-cell Acute Lymphoblastic Leukemia : Research identified this compound as a potent agent against T-cell acute lymphoblastic leukemia by inhibiting both TAL1 and PI3K pathways. This dual inhibition resulted in significant cytotoxic effects on leukemia cells, showcasing this compound's potential as a therapeutic agent in hematological malignancies .

Anti-inflammatory Applications

2.1 Mechanism of Action

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8. This action is primarily mediated through the inhibition of the p110α subunit of PI3K, which plays a pivotal role in inflammatory signaling pathways.

2.2 Case Studies

  • Esophageal Inflammation : In vitro studies using feline esophageal epithelial cells showed that this compound reduced the expression of pro-inflammatory cytokines in response to oxidative stress induced by hydrogen peroxide. The compound effectively diminished the phosphorylation of Akt, a key player in inflammatory responses, thereby showcasing its potential for treating esophageal inflammation .

Formulation and Delivery Systems

3.1 Enhanced Delivery Systems

Recent advancements have focused on improving the delivery efficiency of this compound through nanosuspension formulations. These formulations aim to enhance cytotoxicity against targeted cancer cells while minimizing systemic toxicity.

Formulation Type Delivery Efficiency Cytotoxicity Level
NanosuspensionHighIncreased
Conventional FormulationModerateStandard

Summary of Findings

The research surrounding this compound underscores its multifaceted applications in both oncology and inflammation management. Its ability to inhibit key signaling pathways positions it as a promising candidate for combination therapies in cancer treatment and as a potential therapeutic agent in inflammatory diseases.

作用机制

The mechanism of action of PIK-75 involves its interaction with specific molecular targets. The bromoimidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

相似化合物的比较

Similar Compounds

Uniqueness

PIK-75 is unique due to its combination of a bromoimidazo[1,2-a]pyridine core, a nitrobenzenesulfonamide group, and a methylideneamino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Its biological activity has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases.

Inhibition of PI3K Pathway

This compound exhibits a potent inhibitory effect on the p110α isoform of PI3K, with an IC50 value of approximately 5.8 nM . This inhibition leads to a cascade of downstream effects that contribute to its biological activity:

  • Apoptosis Induction : In acute myeloid leukemia (AML) cells, this compound disrupts the interaction between Bcl-xL and Bak, leading to apoptosis through the loss of Mcl-1 protein, which is crucial for cell survival .
  • Anti-inflammatory Effects : this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, including esophageal epithelial cells and human smooth muscle cells .

Summary of Biological Activities

Biological Activity Description
Apoptosis Induction Targets Bcl-xL and Mcl-1 in AML cells, promoting cell death .
Cytokine Inhibition Reduces levels of IL-1β, IL-6, and IL-8 in response to inflammatory stimuli .
Insulin Secretion Enhances glucose-induced insulin secretion in pancreatic β-cells .
Inhibition of Cell Adhesion Suppresses expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) in endothelial cells .

Study on Inflammatory Mediators

A study investigated the effects of this compound on feline esophageal epithelial cells exposed to hydrogen peroxide. The results demonstrated that this compound significantly reduced the phosphorylation of Akt and decreased the expression of inflammatory cytokines:

  • Cell Viability : this compound did not significantly alter cell viability or morphology after hydrogen peroxide treatment.
  • Cytokine Expression : A dose-dependent reduction in IL-1β and IL-8 was observed following this compound treatment .

Overcoming Venetoclax Resistance

Recent research highlighted this compound's efficacy in overcoming venetoclax resistance in mantle cell lymphoma (MCL) cells. The compound effectively reduced MCL-1 expression and inhibited AKT activation in resistant cell lines:

Cell Line Response to Venetoclax (IC50) Response to this compound (IC50)
Maver-1Sensitive (2.9 nM)Potent (1.5 nM)
Granta-519Sensitive (5.8 nM)Potent (2.2 nM)
JeKo RResistant (>100 nM)Potent (10.9 nM)

This demonstrates this compound's potential as a therapeutic agent for patients with MCL who exhibit resistance to conventional treatments .

属性

IUPAC Name

N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHCAAFKVUWAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PIK-75
Reactant of Route 2
Reactant of Route 2
PIK-75
Reactant of Route 3
Reactant of Route 3
PIK-75
Reactant of Route 4
Reactant of Route 4
PIK-75
Reactant of Route 5
Reactant of Route 5
PIK-75
Reactant of Route 6
Reactant of Route 6
PIK-75

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。